

Technical Guide: Structure-Activity Relationship of 4-Fluoro Substituted Benzothiazoles

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Compound of Interest

Compound Name: *5-Chloro-4-fluoro-1,3-benzothiazol-2-amine*

CAS No.: 942473-92-9

Cat. No.: B3059096

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Executive Summary: The "Ortho-Effect" in Benzothiazole Scaffolds

In the optimization of benzothiazole pharmacophores, fluorine substitution is a standard strategy to modulate metabolic stability (blocking P450 oxidation sites), lipophilicity (), and protein-ligand binding kinetics. While 5-fluoro and 6-fluoro derivatives (e.g., 5F-203, Riluzole) dominate the literature, 4-fluoro substituted benzothiazoles occupy a unique and often underutilized chemical space.

Positioned adjacent to the nitrogen bridgehead (N3), the 4-fluoro substituent exerts profound steric and electronic effects that are distinct from its regioisomers. This guide analyzes the specific SAR profiles of 4-fluoro derivatives, highlighting their critical role in SARS-CoV-2 Mpro inhibition and their complex biphasic cytotoxicity in estrogen-receptor-positive breast cancer lines.

Chemical Synthesis & Regioselectivity

Accessing the 4-fluoro isomer requires precise regiocontrol, as standard cyclization of meta-substituted anilines often yields mixtures of 5- and 7-isomers.

Regioselective Synthesis Protocol

To exclusively generate the 4-fluorobenzothiazole core, the synthetic strategy must block alternative cyclization sites or utilize 2-fluoroaniline as the starting material. Cyclization forces the ring closure to the C6 position of the aniline (para to the fluorine), which becomes the C4 position of the benzothiazole relative to the nitrogen bridge.

Core Reaction: Jacobson Cyclization or Hugerschhoff Reaction.

Protocol: Synthesis of 2-Amino-4-fluorobenzothiazole

- Reagents: 2-Fluoroaniline (1.0 eq), KSCN (4.0 eq), Bromine (1.0 eq), Glacial Acetic Acid.
- Mechanism: Electrophilic aromatic substitution followed by intramolecular cyclization.

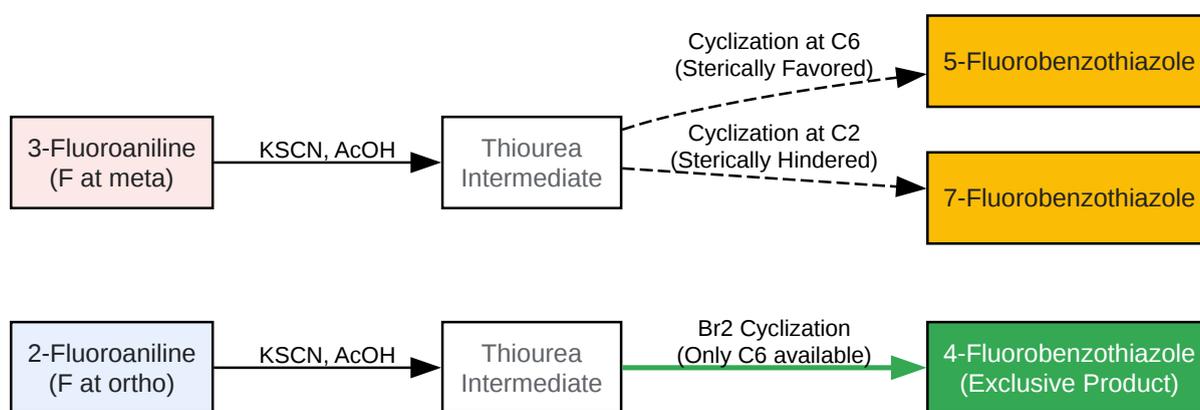
Step-by-Step Methodology:

- Thiourea Formation: Dissolve 2-fluoroaniline in glacial acetic acid. Add potassium thiocyanate (KSCN) and stir at 0°C.
- Bromination/Cyclization: Add bromine in acetic acid dropwise over 60 minutes. The bromine acts as an oxidant, generating a sulfenyl bromide intermediate that attacks the ortho-carbon (C6 of aniline).
- Workup: Stir for 2 hours at RT. Quench with ice water. Neutralize with ammonium hydroxide to pH 8 to precipitate the free base.
- Purification: Recrystallize from ethanol/water.
- Validation:

F NMR will show a distinct shift compared to 5-F (-115 ppm region) or 6-F isomers.

Visualization: Regioselective Synthesis Logic

The following diagram illustrates the divergent pathways based on the starting aniline precursor.



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Caption: Divergent synthesis pathways. Starting with 2-fluoroaniline ensures regioselective access to the 4-fluoro isomer, whereas 3-fluoroaniline yields difficult-to-separate mixtures.

SAR Analysis: The 4-Fluoro Differentiator

Antiviral Activity: SARS-CoV-2 Mpro Inhibition

The most prominent recent application of 4-fluorobenzothiazoles is in the design of TKB245 and TKB248, potent inhibitors of the SARS-CoV-2 Main Protease (Mpro).[1][2]

- Mechanism: These compounds form a covalent bond with the catalytic Cys145 residue of Mpro.
- The 4-Fluoro Role: Crystallographic data (PDB: 8DOX) reveals that the benzothiazole moiety occupies the S1' subsite. Crucially, the 4-fluorine atom points toward the solvent.
 - Why this matters: Unlike 5-F or 6-F, which might bury the fluorine in a hydrophobic pocket (risking steric clash if the pocket is tight), the 4-F solvent exposure improves the electronic properties of the ring (making the P1' carbonyl more electrophilic) without incurring a steric penalty.
- PK Enhancement: The 4-F substitution prevents metabolic oxidation at the vulnerable C4 position, a common clearance pathway for unsubstituted benzothiazoles.

Data Comparison: Mpro Inhibition

Compound	Structure Feature	IC50 (Mpro)	EC50 (VeroE6)	Key Insight
TKB245	4-F Benzothiazole (Carbonyl)	0.007 μM	0.03 μM	4-F points to solvent; high potency.
TKB248	4-F Benzothiazole (Thioamide)	0.074 μM	0.22 μM	Thioamide improves oral half-life ($t_{1/2}$).
Nirmatrelvir	Nitrile warhead	0.020 μM	0.18 μM	Reference standard.

Antitumor Activity: The Biphasic Phenomenon

In breast cancer research (specifically MCF-7 cell lines), 4-fluoro substituted 2-(4-aminophenyl)benzothiazoles exhibit a distinct biphasic dose-response curve, contrasting with the monotonic curves of 5-fluoro analogs (like 5F-203).[3]

- Pathway: Aryl Hydrocarbon Receptor (AhR) Agonism

CYP1A1 Induction

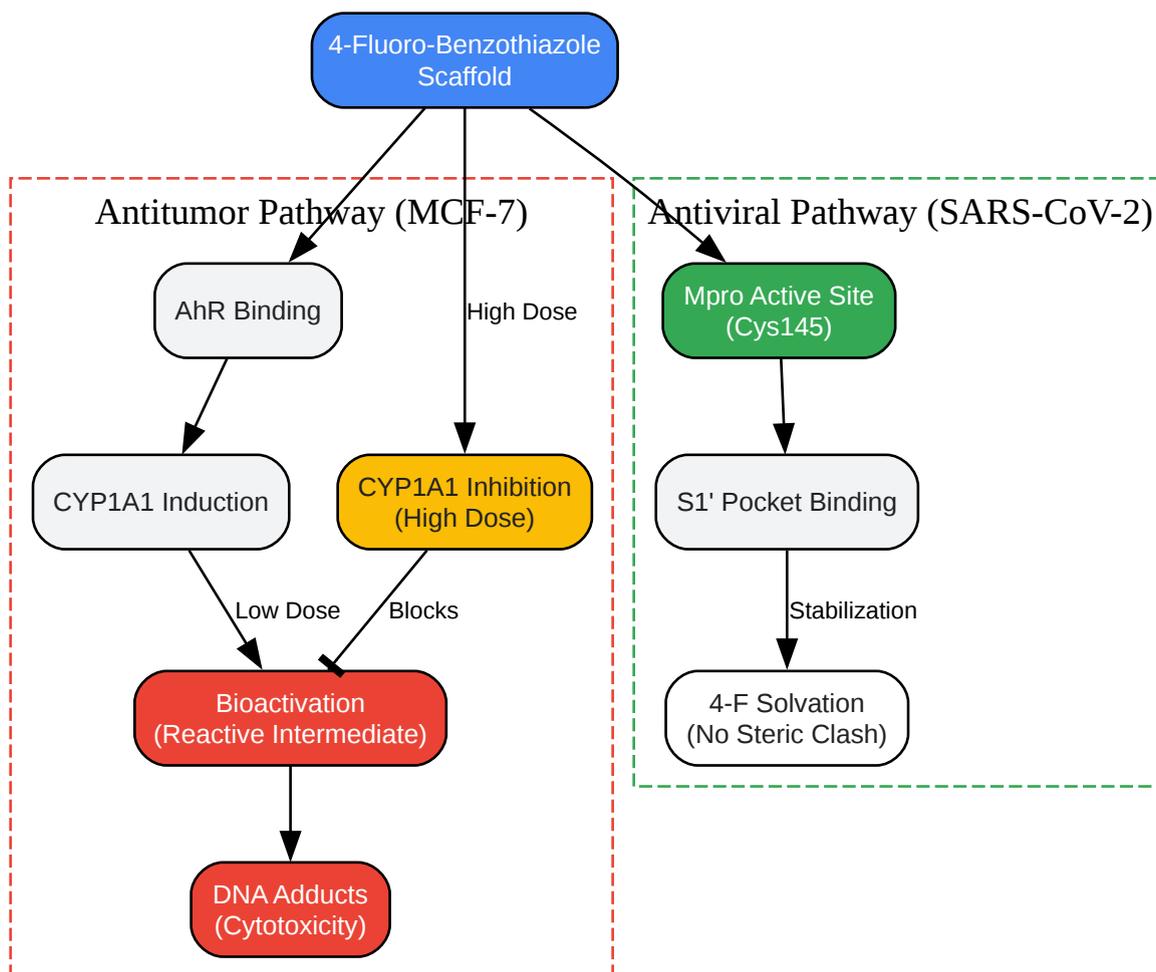
Bioactivation to Reactive Intermediate

DNA Adducts.

- The 4-F Effect:
 - Low Concentration: Potent induction of CYP1A1 leads to rapid bioactivation and cytotoxicity.
 - High Concentration: The curve flattens or reverses. This is hypothesized to be due to self-inhibition of CYP1A1 by the parent molecule at high concentrations, or saturation of the AhR nuclear translocation. The 4-F position may sterically interfere with the CYP1A1 active site at high substrate loads, preventing its own metabolic activation.

Mechanistic Visualization

The following diagram maps the biological fate of 4-fluorobenzothiazoles across different therapeutic applications.



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Caption: Dual mechanistic pathways. Left: Biphasic antitumor activation via CYP1A1. Right: Direct covalent inhibition of Mpro with solvent-exposed fluorine.

Experimental Protocols

Protocol: Evaluation of Biphasic Cytotoxicity (MTT Assay)

To observe the characteristic biphasic response of 4-fluorobenzothiazoles, a wide concentration range is required.

- Cell Seeding: Seed MCF-7 cells (cells/well) in 96-well plates. Incubate for 24h to allow attachment.
- Compound Treatment:
 - Prepare stock solution of 4-fluorobenzothiazole in DMSO.
 - Perform serial dilutions to cover a range from 1 nM to 100 μ M (this is critical; standard 10 μ M cutoffs will miss the biphasic tail).
 - Include 5F-203 as a positive control (monotonic) and DMSO as vehicle control.
- Incubation: Incubate for 72h at 37°C, 5% CO₂.
- Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
- Data Analysis: Plot % Cell Viability vs. Log[Concentration].
 - Expected Result (4-F): U-shaped or check-mark curve (high potency at low nM, reduced efficacy >10 μ M).
 - Expected Result (5-F): Sigmoidal dose-response.

Protocol: Synthesis Validation (NMR)

- F NMR (DMSO-d₆): The 4-fluoro substituent typically resonates in the -110 to -125 ppm range (relative to CFCl₃), often appearing as a doublet of doublets due to coupling with H5 and H6.
- H NMR: Look for the deshielding of the H5 proton due to the ortho-fluorine effect.

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